molecular formula C11H24O3Si B13034736 (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol

(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol

Cat. No.: B13034736
M. Wt: 232.39 g/mol
InChI Key: NDCDMTFOLCEMMP-UHFFFAOYSA-N
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Description

(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol is an organic compound that features an oxetane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate oxetane precursor with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxetane ring can be reduced to form a more stable tetrahydrofuran derivative.

    Substitution: The TBDMS group can be replaced with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)aldehyde or carboxylic acid.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of (3-{[®oxy]methyl}oxetan-3-yl)methanol, where R represents the new substituent.

Scientific Research Applications

(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol largely depends on its application. In organic synthesis, the TBDMS group serves as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step syntheses. The oxetane ring can participate in ring-opening reactions, providing a versatile intermediate for further transformations .

Comparison with Similar Compounds

Similar Compounds

    (3-{[(Trimethylsilyl)oxy]methyl}oxetan-3-yl)methanol: Similar structure but with a trimethylsilyl group instead of a TBDMS group.

    (3-{[(Methoxymethyl)oxy]methyl}oxetan-3-yl)methanol: Contains a methoxymethyl group instead of a TBDMS group.

Uniqueness

The presence of the TBDMS group in (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol provides greater steric hindrance and stability compared to other silyl-protected compounds. This makes it particularly useful in protecting sensitive hydroxyl groups during complex synthetic procedures .

Properties

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

[3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxetan-3-yl]methanol

InChI

InChI=1S/C11H24O3Si/c1-10(2,3)15(4,5)14-9-11(6-12)7-13-8-11/h12H,6-9H2,1-5H3

InChI Key

NDCDMTFOLCEMMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(COC1)CO

Origin of Product

United States

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